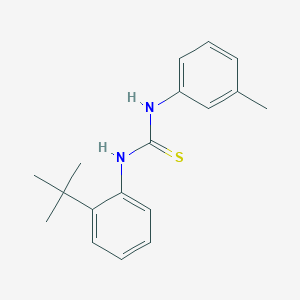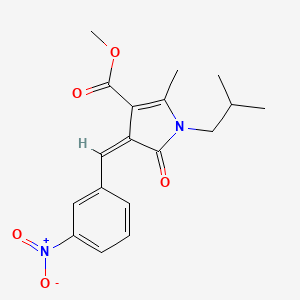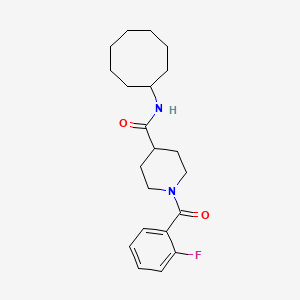![molecular formula C26H18N2 B4720531 2-{[1,1'-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE](/img/structure/B4720531.png)
2-{[1,1'-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE
概要
説明
2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE is an organic compound that belongs to the class of quinoxalines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a biphenyl group and a phenyl group attached to a quinoxaline core. Quinoxalines are known for their diverse biological activities and are used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE typically involves the condensation of o-phenylenediamine with 1,2-diketones. One common method is the reaction of o-phenylenediamine with benzil in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the biphenyl group into the quinoxaline core.
化学反応の分析
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with different functional groups.
科学的研究の応用
2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes.
類似化合物との比較
Similar Compounds
2-Phenylquinoxaline: Lacks the biphenyl group, making it less complex.
3-Phenylquinoxaline: Similar structure but without the biphenyl substitution.
Biphenylquinoxaline: Contains a biphenyl group but may differ in the position of substitution.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-3-PHENYLQUINOXALINE is unique due to the presence of both biphenyl and phenyl groups attached to the quinoxaline core. This structural feature contributes to its diverse chemical reactivity and wide range of applications in scientific research.
特性
IUPAC Name |
2-phenyl-3-(4-phenylphenyl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)26-25(21-11-5-2-6-12-21)27-23-13-7-8-14-24(23)28-26/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEJRBWFYREIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({4-Phenyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4720452.png)


![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![2,4-difluorophenyl (2-[1,2,4]triazolo[1,5-c]quinazolin-2-ylbenzyl) ether](/img/structure/B4720505.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)
![1-(ALLYLSULFANYL)-4-(2-METHYLPHENYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE](/img/structure/B4720512.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B4720514.png)
![[4-(3-CHLOROBENZYL)PIPERAZINO]{1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}METHANONE](/img/structure/B4720516.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4720524.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4720535.png)

![1-ethyl-N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4720555.png)
